![molecular formula C24H24N6O B14929507 N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929507.png)
N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound. It features a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure containing both pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This reaction forms the pyrazolo[3,4-b]pyridine core, which can then be further functionalized. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings. Common reagents and conditions for these reactions include acidic or basic environments, and the major products formed depend on the specific substituents involved.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to bind to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its activity . This interaction disrupts the biosynthesis of essential metabolites in the bacteria, leading to its antibacterial effects. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets .
Comparison with Similar Compounds
N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitutions on the pyrazolo[3,4-b]pyridine core. Similar compounds include:
Properties
Molecular Formula |
C24H24N6O |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H24N6O/c1-29-23-21(22(28-29)17-9-10-17)19(11-20(27-23)16-7-8-16)24(31)26-18-12-25-30(14-18)13-15-5-3-2-4-6-15/h2-6,11-12,14,16-17H,7-10,13H2,1H3,(H,26,31) |
InChI Key |
XRSZMFUUPSKSPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5)C(=N1)C6CC6 |
Origin of Product |
United States |
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